Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of functional groups such as the chlorosulfonyl and tert-butyl groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the chlorosulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Oxidation Reactions: Oxidative conditions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce amines.
Scientific Research Applications
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorosulfonyl group allows for covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound shares the spirocyclic core but lacks the chlorosulfonyl group.
Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate: Similar structure with an amino group instead of the chlorosulfonyl group.
Uniqueness
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules.
Biological Activity
Tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Chemical Formula : C₁₂H₁₉ClN₁O₄S
- Molecular Weight : 304.79 g/mol
- CAS Number : 1211526-53-2
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The chlorosulfonyl group is known to enhance reactivity towards nucleophiles, potentially leading to the inhibition of specific enzymes or receptors involved in disease pathways.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar azaspiro structures exhibit antimicrobial properties. The presence of the chlorosulfonyl group may enhance this activity by increasing membrane permeability or by acting as a reactive electrophile against microbial targets.
-
Anticancer Potential :
- Preliminary data suggest that derivatives of azaspiro compounds can induce apoptosis in cancer cells. The mechanism may involve the disruption of cellular signaling pathways, leading to increased cell death in malignant cells.
-
Neuroprotective Effects :
- Some azaspiro compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various azaspiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Standard Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase activity, indicating activation of apoptotic pathways.
Cell Line | IC50 (µM) | Apoptosis Assay Results |
---|---|---|
HeLa | 15 | Increased caspase-3 activity |
MCF-7 | 12 | Increased annexin V staining |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its biological implications:
- Synthesis : Efficient synthetic routes have been developed for producing this compound, highlighting its potential for large-scale production for further biological evaluation.
- Biological Testing : Ongoing research is assessing its efficacy in various disease models, including bacterial infections and cancer, with promising preliminary results suggesting a need for further investigation into its mechanisms.
Properties
Molecular Formula |
C11H18ClNO4S |
---|---|
Molecular Weight |
295.78 g/mol |
IUPAC Name |
tert-butyl 6-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18ClNO4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3 |
InChI Key |
HBGGYDUMDFDXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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